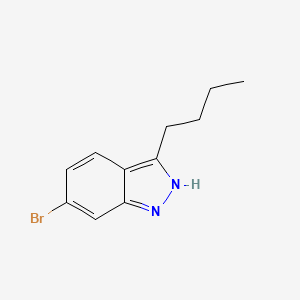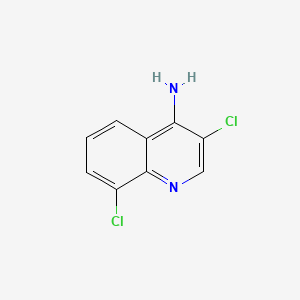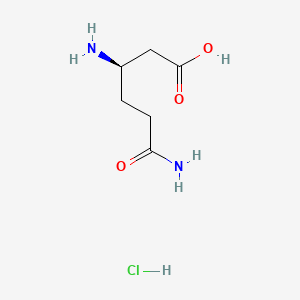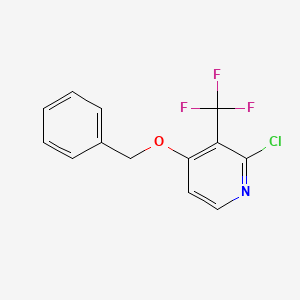
1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine” is a chemical compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups is an important area of study in chemistry. Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Aplicaciones Científicas De Investigación
Immune Response Modulation
Imiquimod, an analogue of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine, has been recognized for its ability to activate the immune system through the induction of cytokines such as IFN-α, -β, and various interleukins. While it shows no inherent antiviral or antiproliferative activity in vitro, in vivo studies suggest its potential in causing immunoregulatory, antiviral, antiproliferative, and antitumor activities. Its utilization spans across treating various skin disorders like genital warts, herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. These properties position it as a promising topical agent in dermatological applications (Syed, 2001).
Chemistry and Pharmacology
2-Oxo-3-cyanopyridine derivatives, structurally related to 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine, hold significance due to their diverse biological activities such as anticancer, antibacterial, antifungal, sedative, cardiotonic agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors. The reactivity of this scaffold has marked it as a vital intermediate in various organic syntheses. This review focuses on recent developments in the synthesis of these derivatives and their pharmacological applications, providing insights for future medicinal chemistry research (Ghosh et al., 2015).
Nitrogen-Containing Compound Degradation
Advanced oxidation processes (AOPs) have been studied for their effectiveness in degrading nitrogen-containing compounds such as aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides. These compounds are known for their resistance to conventional degradation methods. The review presents data on degradation efficiencies, reaction mechanisms, and the influence of various process parameters. It emphasizes the need for tailored hybrid methods under optimized conditions to achieve efficient degradation, indicating the complex nature of dealing with recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).
Direcciones Futuras
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Compounds ethyl 6-(5-((4-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds might be developed as novel anti-fibrotic drugs .
Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially be involved in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and is crucial for the construction of complex organic molecules.
Pharmacokinetics
The compound’s predicted boiling point is 2673±250 °C , and it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . These properties may influence its bioavailability and stability.
Result of Action
Given its potential use in sm cross-coupling reactions , it could contribute to the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that exposure to oxygen or temperatures outside this range could potentially affect its stability and efficacy.
Propiedades
IUPAC Name |
1-(4-bromopyridin-2-yl)oxy-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-9(2,11)6-13-8-5-7(10)3-4-12-8/h3-5H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRGRSLAHWKROT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=NC=CC(=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744479 |
Source


|
| Record name | 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine | |
CAS RN |
1289057-87-9 |
Source


|
| Record name | 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)
![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)
![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)


![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B567254.png)


